molecular formula C19H14ClNO2 B10834797 6-Chloro-2-cyclopropyl-4-phenylquinoline-3-carboxylic acid

6-Chloro-2-cyclopropyl-4-phenylquinoline-3-carboxylic acid

Cat. No.: B10834797
M. Wt: 323.8 g/mol
InChI Key: OKOHKZNRTKWMBM-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes for PMID27109571-Compound-12 involve multiple steps, including the formation of key intermediates and final coupling reactions. The preparation methods typically involve:

    Formation of Intermediates: The initial steps involve the synthesis of key intermediates through reactions such as alkylation, acylation, and cyclization.

    Final Coupling Reactions: The final steps involve coupling the intermediates under specific conditions to form the desired compound.

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactors, continuous flow processes, and advanced purification techniques.

Chemical Reactions Analysis

PMID27109571-Compound-12 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PMID27109571-Compound-12 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

PMID27109571-Compound-12 is unique compared to other similar compounds due to its specific targeting of fatty acid-binding protein 5 and its potential therapeutic applications in heart failure. Similar compounds include:

Properties

Molecular Formula

C19H14ClNO2

Molecular Weight

323.8 g/mol

IUPAC Name

6-chloro-2-cyclopropyl-4-phenylquinoline-3-carboxylic acid

InChI

InChI=1S/C19H14ClNO2/c20-13-8-9-15-14(10-13)16(11-4-2-1-3-5-11)17(19(22)23)18(21-15)12-6-7-12/h1-5,8-10,12H,6-7H2,(H,22,23)

InChI Key

OKOHKZNRTKWMBM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3)Cl)C(=C2C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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